6-Formylpterin
Overview
Description
6-Formylpterin is a Vitamin B9 (folate) metabolite and ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells . It has a molecular formula of C7H5N5O2 .
Synthesis Analysis
The synthesis of 6-Formylpterin involves the condensation of 2-amino-4-hydroxy-5-phenylazo-6-chloropyrimidine with the ethylene ketal of aminoacetone, followed by reduction of the phenylazo group, hydrolysis, and cyclization. This leads to the formation of 6-methyl-7,8-dihydropterin. The oxidation of 6-methylpterin with SeO2 in AcOH in the presence of NiCl2 gives 6-formylpterin .Molecular Structure Analysis
The molecular structure of 6-Formylpterin consists of a pyrimidine ring and a pyrazine ring fused together forming a complicated bicyclic N heterocycle .Chemical Reactions Analysis
6-Formylpterin has been demonstrated to produce reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) from oxygen in the presence of NADH in the dark .Physical And Chemical Properties Analysis
6-Formylpterin has a density of 1.9±0.1 g/cm3, a molar refractivity of 45.5±0.5 cm3, and a molar volume of 98.4±7.0 cm3. It has 7 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .Scientific Research Applications
1. ROS Generation and Cell Function Modulation 6-Formylpterin has been identified as a compound capable of generating reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. This process occurs via the transfer of electrons from NAD(P)H to oxygen. This capability of 6-formylpterin leads to various biological functions, including the induction of apoptosis, suppression of cell proliferation, and inhibition of Fas-mediated apoptosis in cells like HL-60, PanC-1, and Jurkat cells (Arai et al., 2001).
2. Photodynamic Therapy Potential The ability of 6-formylpterin to produce singlet oxygen under UV-A radiation makes it a potential candidate for anti-cancer photodynamic therapy (PDT). Studies have shown that 6-formylpterin derivatives can be absorbed by cancer cells, generate singlet oxygen, and lead to cell death, making it a promising compound in the field of cancer treatment (Yamada et al., 2005).
3. Neuroprotective Effects 6-Formylpterin has demonstrated strong neuroprotective effects against transient ischemia-reperfusion injury. For instance, in rat models, it has been shown to protect retinal neurons and suppress events caused by lack of oxygen supply, suggesting its potential in treating conditions related to neuronal damage (Funakoshi et al., 2003).
4. Impact on Immune Cell Functions 6-Formylpterin can affect the functions of immune cells like T cells and macrophages. It is known to modulate the generation of intracellular ROS in these cells, influencing processes such as NF-kappaB-dependent transcription, cytokine production, and cell proliferation. These properties indicate its potential in modulating immune responses (Arai et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-oxo-3H-pteridine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJAQDVNMGLRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221396 | |
Record name | 2-Amino-4-hydroxy-6-formylpteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formylpterin | |
CAS RN |
712-30-1 | |
Record name | 6-Formylpterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=712-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-hydroxy-6-formylpteridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-hydroxy-6-formylpteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 712-30-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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